5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a synthetic organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the dichloro and naphthyl groups in the molecule enhances its chemical reactivity and potential biological activity.
Scientific Research Applications
5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Future Directions
The potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones demonstrates the future directions in the field . These compounds have complex and variable structures, and a broad potential for use in chemical production and clinical medicine .
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, a class to which this compound belongs, have been found to modulate the dopamine receptor d2 . This suggests a potential application as antipsychotic agents .
Mode of Action
Isoindoline-1,3-dione derivatives have been shown to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been found to inhibit β-amyloid protein aggregation , suggesting a potential capacity in the treatment of Alzheimer’s disease.
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Action Environment
The synthesis of isoindoline-1,3-dione derivatives has been reported to involve green, waste-free transformations with a high atom economy , suggesting that the synthesis process is environmentally friendly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by chlorination and cyclization reactions. One common method includes the following steps:
Condensation: Phthalic anhydride reacts with a primary amine to form a phthalimide intermediate.
Chlorination: The phthalimide intermediate is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclization: The chlorinated intermediate undergoes cyclization to form the final isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoindole-1,3-dione derivatives.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A parent compound with similar structural features but lacking the dichloro and naphthyl groups.
Naphthalimide: Contains the naphthyl group but lacks the dichloro substitution.
Dichlorophthalimide: Contains the dichloro substitution but lacks the naphthyl group.
Uniqueness
5,6-dichloro-2-(naphthalen-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both dichloro and naphthyl groups, which enhance its chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
5,6-dichloro-2-naphthalen-1-ylisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2NO2/c19-14-8-12-13(9-15(14)20)18(23)21(17(12)22)16-7-3-5-10-4-1-2-6-11(10)16/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGJRUNPBFMMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.